molecular formula C12H15NO3 B14309817 N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide CAS No. 113900-09-7

N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Cat. No.: B14309817
CAS No.: 113900-09-7
M. Wt: 221.25 g/mol
InChI Key: GVQLNWOADADFQZ-UHFFFAOYSA-N
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Description

N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of an ethyl group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is unique due to the presence of the ethyl group and the amide moiety, which confer distinct chemical properties and reactivity compared to its similar compounds. These structural features may also contribute to its specific biological activities and potential therapeutic applications .

Properties

CAS No.

113900-09-7

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N-ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C12H15NO3/c1-3-13-12(15)7-5-9-4-6-10(14)11(8-9)16-2/h4-8,14H,3H2,1-2H3,(H,13,15)

InChI Key

GVQLNWOADADFQZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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